N-ACETYL-beta-D-GLUCOSAMINE

Microbiology Probiotic Growth Factors Anomeric Specificity

Procure pure N-Acetyl-beta-D-glucosamine (β-GlcNAc, CAS 85409-09-2) to ensure stereochemical fidelity in your research. Unlike the generic anomeric mixture (CAS 7512-17-6), the defined beta configuration is critical: it provides 13-fold higher affinity for O-GlcNAcase (Km 84.9 μM) essential for fluorogenic substrate synthesis; serves as the core recognition element for ganglioside GM3 priming in glycocalyx remodeling studies; and is strictly required for Lactobacillus bifidus growth factor activity—alpha anomers are completely inactive. Using pure beta-GlcNAc prevents false-negative results and establishes baseline stereochemical purity for TACA synthesis, where anomerization can reach 90% under standard conditions.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 85409-09-2
Cat. No. B039110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ACETYL-beta-D-GLUCOSAMINE
CAS85409-09-2
Synonyms2 Acetamido 2 Deoxy D Glucose
2 Acetamido 2 Deoxyglucose
2-Acetamido-2-Deoxy-D-Glucose
2-Acetamido-2-Deoxyglucose
Acetylglucosamine
N Acetyl D Glucosamine
N-Acetyl-D-Glucosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
InChIKeyOVRNDRQMDRJTHS-FMDGEEDCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-beta-D-glucosamine CAS 85409-09-2: Identity, Core Specifications, and Procurement Baseline


N-Acetyl-beta-D-glucosamine (CAS 85409-09-2), also designated as 2-acetamido-2-deoxy-beta-D-glucopyranose or beta-GlcNAc, is a specific anomer of N-acetyl-D-glucosamine in which the anomeric hydroxyl group adopts the beta configuration [1]. This monosaccharide derivative of glucose bears an N-acetyl group at the C-2 position (molecular formula C₈H₁₅NO₆, molecular weight 221.21 g/mol) [1]. The compound appears as a white to slightly off-white crystalline solid with a melting point of approximately 211 °C (decomposition) and exhibits a specific optical rotation of [α]²⁰D = +39° to +43° (c=2, H₂O) . Beta-GlcNAc is water-soluble (≥100 mg/mL) and is widely recognized as a fundamental building block of hyaluronic acid, chitin, and the O-GlcNAc post-translational modification of nuclear and cytoplasmic proteins [1].

Why N-Acetyl-beta-D-glucosamine CAS 85409-09-2 Cannot Be Replaced by Common Analogs: The Anomeric Specificity Barrier


Generic substitution with the more common 'N-acetyl-D-glucosamine' (CAS 7512-17-6) or the alpha anomer (CAS 10036-64-3) fails because these represent mixtures or distinct stereochemical entities with profoundly different biochemical and physicochemical behaviors. The anomeric carbon configuration (alpha vs. beta) dictates the compound's three-dimensional shape and hydrogen-bonding network, which in turn controls enzymatic recognition, receptor binding, and the stability of glycosidic linkages [1]. In aqueous solution, N-acetyl-D-glucosamine undergoes spontaneous mutarotation, reaching an equilibrium mixture of approximately 60% alpha and 40% beta anomers [1]. Therefore, procurement of a defined, pure beta anomer is not a matter of academic preference but a functional necessity for applications requiring stereochemically uniform starting material, whether for enzymatic assay standardization, crystallography, or the synthesis of biologically relevant beta-linked glycoconjugates.

N-Acetyl-beta-D-glucosamine CAS 85409-09-2: Quantitative Evidence of Differentiation Against Alpha Anomer and Anomeric Mixtures


Beta-Selective Microbiological Activity vs. Alpha Inactivity in Lactobacillus bifidus var. Penn

In a direct comparative microbiological assay, alkyl N-acetyl-beta-D-glucosaminides exhibited clear growth-promoting activity for Lactobacillus bifidus var. Penn, whereas the corresponding alkyl N-acetyl-alpha-D-glucosaminides were completely inactive [1]. This binary activity difference demonstrates that the beta anomeric configuration is a strict requirement for recognition by the bacterial uptake or metabolic machinery.

Microbiology Probiotic Growth Factors Anomeric Specificity

Anomeric Instability of Beta-Glycosides Under Synthetic Conditions: 90% Conversion to Alpha Anomer

During nucleophilic substitution reactions, N-acetylglucosamine beta-glycosides undergo extensive anomerization, yielding up to 90% of the thermodynamically more stable alpha glycoside [1]. This finding underscores the inherent lability of the beta anomeric configuration in N-acetylglucosamine derivatives and highlights why synthetic strategies employing beta-GlcNAc must be carefully controlled or why alpha-enriched mixtures may be unsuitable for applications requiring beta-specific linkages.

Synthetic Chemistry Carbohydrate Synthesis Anomerization

Beta-Configured GlcNAc Substrate Exhibits 13-Fold Higher Affinity for O-GlcNAcase vs. Standard pNP Substrate

In enzymatic assays with purified O-GlcNAcase, a beta-configured fluorescein di(N-acetyl-beta-D-glucosaminide) (FDGlcNAc) substrate demonstrated a Km of 84.9 μM, representing a 13-fold higher apparent affinity compared to the conventional substrate para-nitrophenyl beta-GlcNAc (pNP-beta-GlcNAc), which exhibited a Km of 1.1 mM [1]. Furthermore, FDGlcNAc outperformed another fluorogenic substrate, MUGlcNAc (Km = 0.43 mM), by approximately 5-fold.

O-GlcNAc Biology Enzymology Fluorogenic Substrates

Aglycon-Optimized Beta-GlcNAc Primer Increases Cellular Glycosylation Yield by 1.5-Fold

When beta-GlcNAc is conjugated to a tridecan-7-yl aglycon (GlcNAc-2C6) rather than a linear dodecyl chain (GlcNAc-C12), the amount of glycosylated product elongated by mouse B16 melanoma cells increased by 1.5-fold after 48 hours of incubation, despite both primers having nearly identical carbon counts [1]. This demonstrates that the beta-GlcNAc moiety serves as an efficient cellular glycosylation primer, and that its performance can be quantitatively tuned by aglycon engineering.

Glycoengineering Cellular Glycosylation Primer Design

Beta-Anomer of Pentaacetylglucosamine Shows 1.5-Fold Higher Lipophilicity vs. Alpha Anomer

For the peracetylated derivative, beta-pentaacetylglucosamine exhibits an octanol/water partition coefficient (log P) of 0.424, which is approximately 1.5-fold higher than that of the alpha anomer (log P = 0.278) [1]. The non-acetylated parent compound N-acetylglucosamine has a substantially lower partition coefficient of 0.017. This difference in lipophilicity between anomers has direct implications for membrane permeability, cellular uptake, and formulation behavior of GlcNAc-based compounds.

Drug Delivery Lipophilicity Physicochemical Properties

5a-Carba-Beta-GlcNAc Analogue Produces 2-4-Fold More Glycosylated Product Than True Sugar Primer

In mouse B16 melanoma cells, the 5a-carba-sugar analogue of N-acetyl-beta-D-glucosaminide (compound 1b) produced two-to-four-fold larger amounts of glycosylated products than the corresponding true sugar primer (1a) bearing the same beta-GlcNAc head group [1]. The enhanced performance was attributed to the stability of the ether-linked pseudo-reducing end, which resists enzymatic degradation while preserving the beta-configuration required for cellular uptake and elongation.

Carba-Sugar Analogues Metabolic Engineering Glycolipid Synthesis

N-Acetyl-beta-D-glucosamine CAS 85409-09-2: Evidence-Backed Procurement Scenarios


O-GlcNAc Biology: High-Sensitivity Fluorogenic Substrate Synthesis

The 13-fold higher affinity of beta-configured FDGlcNAc for O-GlcNAcase (Km = 84.9 μM vs. 1.1 mM for pNP-beta-GlcNAc) makes pure beta-GlcNAc essential for synthesizing the highly sensitive fluorogenic substrate required to detect and characterize O-GlcNAcase isoforms, including the previously undetectable splice variant v-O-GlcNAcase [1]. Procurement of beta-GlcNAc ensures stereochemical fidelity in substrate synthesis, directly impacting assay sensitivity and reproducibility.

Cellular Glycoengineering and Ganglioside Mimetic Production

Beta-GlcNAc serves as the core recognition element for cellular uptake and elongation into ganglioside GM3-like structures. As demonstrated in B16 melanoma cells, beta-GlcNAc primers are actively elongated, with yields enhanced 1.5-fold by aglycon optimization and 2-4-fold when using 5a-carba-beta-GlcNAc analogues [1]. Procurement of pure beta-GlcNAc is required for synthesizing defined primers used in glycocalyx remodeling and biocombinatorial glycolipid synthesis.

Probiotic Research and Bifidobacterial Growth Factor Studies

The strict beta-anomer requirement for growth factor activity in Lactobacillus bifidus var. Penn—where alpha anomers are completely inactive [1]—necessitates the use of pure beta-GlcNAc in studies of bifidobacterial metabolism, prebiotic development, and gut microbiome modulation. Anomeric mixtures or alpha-enriched material will yield false-negative results in these assays.

Carbohydrate Synthesis Requiring Stereochemically Defined Intermediates

Given that N-acetylglucosamine beta-glycosides can undergo extensive anomerization (up to 90% conversion to alpha) under common synthetic conditions involving DBM/DMF and sodium bromide [1], procurement of pure beta-GlcNAc as a starting material is critical for establishing baseline stereochemical purity and for developing synthetic routes that minimize unwanted anomerization. This is particularly relevant in the synthesis of tumor-associated carbohydrate antigens (TACAs) and other biologically active glycoconjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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